3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-amine
Overview
Description
3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-amine: is an organic compound that features a pyrazole ring substituted with a tert-butyl group at the third position and a piperidin-4-yl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form the pyrazole ring.
Substitution with tert-Butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction. This involves the reaction of the pyrazole ring with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Piperidin-4-yl Group: The piperidin-4-yl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the pyrazole ring with piperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidin-4-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Substituted derivatives at the piperidin-4-yl group.
Scientific Research Applications
3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-amine: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Materials Science: The compound is studied for its potential use in organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-4-yl group is known to enhance binding affinity to certain receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(piperidin-4-yl)-1H-pyrazol-5-amine: Lacks the tert-butyl group, which may result in different binding affinities and biological activities.
3-(tert-butyl)-1H-pyrazol-5-amine: Lacks the piperidin-4-yl group, which may affect its solubility and receptor binding properties.
Uniqueness
- The presence of both the tert-butyl and piperidin-4-yl groups in 3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-amine provides a unique combination of steric and electronic effects, enhancing its potential as a versatile compound in various applications.
Properties
IUPAC Name |
5-tert-butyl-2-piperidin-4-ylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4/c1-12(2,3)10-8-11(13)16(15-10)9-4-6-14-7-5-9/h8-9,14H,4-7,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIUFDJSAVEESM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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